molecular formula C15H26N2OS B11766118 N-(Thiazol-2-yl)dodecanamide

N-(Thiazol-2-yl)dodecanamide

Cat. No.: B11766118
M. Wt: 282.4 g/mol
InChI Key: RWHXMKAVMHLZJW-UHFFFAOYSA-N
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Description

N-(Thiazol-2-yl)dodecanamide is a compound that features a thiazole ring attached to a dodecanamide chain Thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-2-yl)dodecanamide typically involves the reaction of thiazole derivatives with dodecanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(Thiazol-2-yl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Introduction of various functional groups onto the thiazole ring.

Scientific Research Applications

N-(Thiazol-2-yl)dodecanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a drug candidate due to its bioactive thiazole moiety.

    Industry: Utilized in the development of materials with specific properties, such as surfactants or lubricants.

Mechanism of Action

The mechanism of action of N-(Thiazol-2-yl)dodecanamide involves its interaction with biological targets through the thiazole ring. The sulfur and nitrogen atoms in the thiazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound may inhibit enzymes or disrupt cell membranes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.

    N-(Thiazol-2-yl)acetamide: Studied for its anticonvulsant properties.

    N-(Thiazol-2-yl)piperidine-2,6-dione: Investigated for its potential as an anti-inflammatory agent.

Uniqueness

N-(Thiazol-2-yl)dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physicochemical properties compared to other thiazole derivatives. This structural feature may enhance its solubility, bioavailability, and interaction with lipid membranes, making it a promising candidate for various applications.

Properties

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)dodecanamide

InChI

InChI=1S/C15H26N2OS/c1-2-3-4-5-6-7-8-9-10-11-14(18)17-15-16-12-13-19-15/h12-13H,2-11H2,1H3,(H,16,17,18)

InChI Key

RWHXMKAVMHLZJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=NC=CS1

Origin of Product

United States

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